Electrophilicity Versus Meldrum's Acid Derivatives
The electrophilicity of acyclic benzylidenemalonates is approximately ten orders of magnitude lower than that of analogously substituted benzylidene Meldrum's acids, their cyclic structural analogs [1]. Diethyl benzylidenemalonates (closely related to dimethyl benzylidenemalonate) exhibit electrophilicity parameters E ranging from -17.7 to -23.8 across nine substituted derivatives, as determined spectrophotometrically in DMSO at 20°C via second-order rate constant measurements with carbanion nucleophiles [1]. This dramatically reduced reactivity makes dimethyl benzylidenemalonate uniquely suitable as a reference electrophile for characterizing highly reactive nucleophiles (carbanions with nucleophilicity parameter N between 16 and 30) [1].
| Evidence Dimension | Electrophilicity (reactivity order of magnitude difference) |
|---|---|
| Target Compound Data | Acyclic benzylidenemalonates: E parameter range -17.7 to -23.8; approximately 10¹⁰-fold less reactive |
| Comparator Or Baseline | Analogously substituted benzylidene Meldrum's acids (cyclic benzylidenemalonate analogs) |
| Quantified Difference | Roughly ten orders of magnitude (10¹⁰-fold) lower reactivity |
| Conditions | Spectrophotometric rate constant determination in DMSO at 20°C; second-order kinetics with carbanions 2a-e |
Why This Matters
This quantitative reactivity differential precludes generic substitution between acyclic benzylidenemalonates and Meldrum's acid derivatives in applications requiring controlled electrophilicity, such as kinetics studies or stepwise synthetic sequences.
- [1] Kaumanns, O.; Lucius, R.; Mayr, H. Determination of the electrophilicity parameters of diethyl benzylidenemalonates in dimethyl sulfoxide: reference electrophiles for characterizing strong nucleophiles. Chemistry - A European Journal 2008, 14, 9675-9682. View Source
